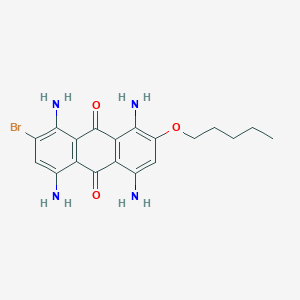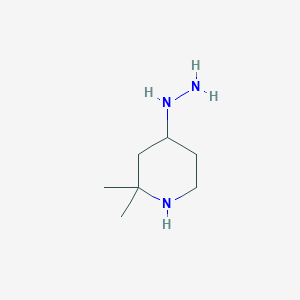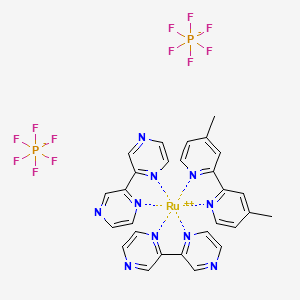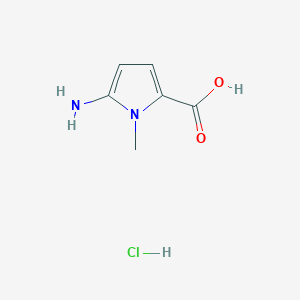![molecular formula C6H7ClF3N3 B13129313 [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C6H6F3N3·HCl. It is known for its trifluoromethyl group attached to a pyrazine ring, which imparts unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride typically involves the reaction of 5-(trifluoromethyl)pyrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Applications De Recherche Scientifique
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride: Similar structure but with a pyridine ring instead of pyrazine.
[5-(trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride: Contains a pyrimidine ring, offering different reactivity and applications.
Uniqueness
The uniqueness of [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride lies in its pyrazine ring, which provides distinct electronic properties and reactivity compared to pyridine and pyrimidine analogs. This makes it particularly valuable in specific chemical and biological research contexts .
Propriétés
Formule moléculaire |
C6H7ClF3N3 |
|---|---|
Poids moléculaire |
213.59 g/mol |
Nom IUPAC |
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-3-11-4(1-10)2-12-5;/h2-3H,1,10H2;1H |
Clé InChI |
GNNOZMPQOJKWOU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=N1)C(F)(F)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dipropan-2-yl[2-(acetylamino)-9h-fluoren-9-yl]phosphonate](/img/structure/B13129232.png)







![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)



![2-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13129307.png)
